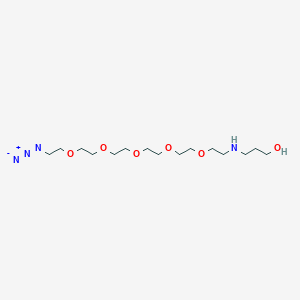
3-(Azido-PEG5-amino)propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azido-PEG5-amino)propanol is a PEG Linker.
Wissenschaftliche Forschungsanwendungen
Enhancing Polymer Functionality
3-(Azido-PEG5-amino)propanol is also instrumental in enhancing the functionality of polymers. For instance, it is used in the preparation of “click” hydrogels from polyaspartamide derivatives. These hydrogels, characterized by their swelling properties, are synthesized using tri-arm PEG and PEG-co-poly(amino urethane) azides as crosslinking agents. The azido-functionalized this compound contributes to the formation of hydrogels that are not only physically strong but also pH-sensitive due to their amino urethane groups, indicating potential bioapplications in drug delivery and tissue engineering (Huynh et al., 2013).
Contributions to Bioconjugation and Surface Modification
The compound is significant in the field of bioconjugation and surface modification. It has been used to create substrates for spatially controlled dynamic cell adhesion. An example of this application is the cell-repellent APP (azido-[polylysine-g-PEG]) that leverages this compound for creating substrates that trigger cell adhesion, migration, or shape change upon the simple addition of a functional peptide. This technique is highly accessible and has diverse applications, including tissue motility assays and patterned coculturing (van Dongen et al., 2013).
Role in Synthesizing Functional Polymers
This compound plays a crucial role in synthesizing functional polymers, such as the combination of "clip" and "click" chemistries for PEGylation of degradable aliphatic polyesters. This innovative approach provides a versatile pathway for synthesizing functional amphiphilic and degradable copolymers, which are valuable for biomedical applications, particularly in drug delivery (Freichels et al., 2011).
Eigenschaften
Molekularformel |
C15H32N4O6 |
|---|---|
Molekulargewicht |
364.44 |
IUPAC-Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]propan-1-ol |
InChI |
InChI=1S/C15H32N4O6/c16-19-18-4-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-3-17-2-1-5-20/h17,20H,1-15H2 |
InChI-Schlüssel |
QVTMKPNWEOZQRR-UHFFFAOYSA-N |
SMILES |
C(CNCCOCCOCCOCCOCCOCCN=[N+]=[N-])CO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-(Azido-PEG5-amino)propanol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



